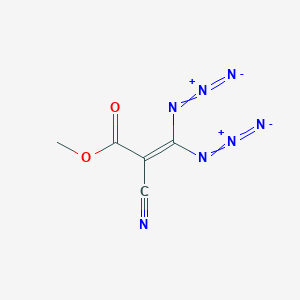
Methyl 3,3-diazido-2-cyanoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3-diazido-2-cyanoprop-2-enoate is a chemical compound known for its unique structure and reactivity It contains functional groups such as azides and a cyano group, making it a versatile compound in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-diazido-2-cyanoprop-2-enoate typically involves the reaction of methyl cyanoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diazido compound. The reaction can be summarized as follows:
Starting Materials: Methyl cyanoacetate, sodium azide
Solvent: Dimethylformamide (DMF)
Temperature: Elevated temperatures (e.g., 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
Methyl 3,3-diazido-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile, and mild heating.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and solvents like water or ethanol.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino derivatives.
科学研究应用
Methyl 3,3-diazido-2-cyanoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido groups allow for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.
作用机制
The mechanism of action of Methyl 3,3-diazido-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and participation in cycloaddition reactions. The azido groups are highly reactive and can undergo nucleophilic substitution or cycloaddition to form stable products. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.
相似化合物的比较
Similar Compounds
- Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
Methyl 3,3-diazido-2-cyanoprop-2-enoate is unique due to the presence of two azido groups, which provide a high degree of reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have only one azido group or different functional groups, leading to different reactivity and applications.
属性
CAS 编号 |
82140-87-2 |
|---|---|
分子式 |
C5H3N7O2 |
分子量 |
193.12 g/mol |
IUPAC 名称 |
methyl 3,3-diazido-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H3N7O2/c1-14-5(13)3(2-6)4(9-11-7)10-12-8/h1H3 |
InChI 键 |
SCDAIFLSRKZZPS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C(N=[N+]=[N-])N=[N+]=[N-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)

![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
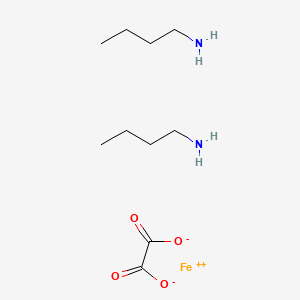
silane](/img/structure/B14427896.png)
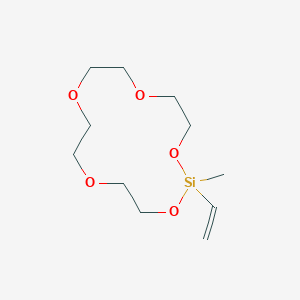
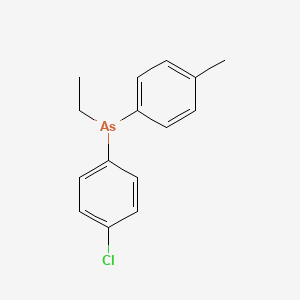
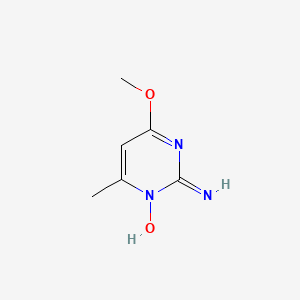
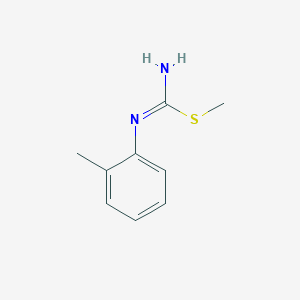
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
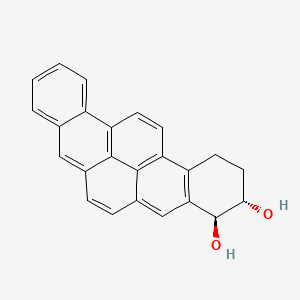
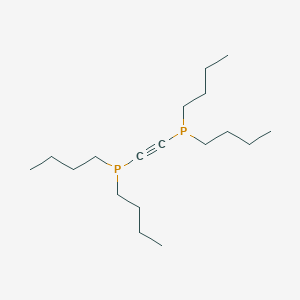
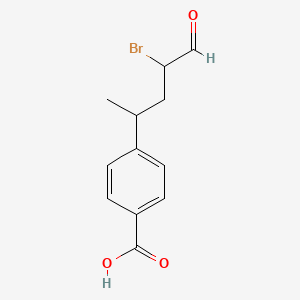
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
